1,1,6,7-Tetramethylindane

Physicochemical property differentiation Positional isomerism GC separation feasibility

1,1,6,7-Tetramethylindane (CAS 16204-58-3) is a C13H18 polycyclic aromatic hydrocarbon belonging to the alkylindane class, characterized by an indane (2,3-dihydro-1H-indene) bicyclic core bearing four methyl substituents specifically at the 1,1,6,7 positions (IUPAC: 3,3,4,5-tetramethyl-1,2-dihydroindene). With a molecular weight of 174.28 g/mol, predicted density of 0.919 ± 0.06 g/cm³, predicted boiling point of 234.4 ± 35.0 °C at 760 mmHg, and calculated flash point of 89.7 °C, this compound occupies a defined position within the tetramethylindane isomer family.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 16204-58-3
Cat. No. B097136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,6,7-Tetramethylindane
CAS16204-58-3
Synonyms1,1,6,7-Tetramethylindane
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC2(C)C)C=C1)C
InChIInChI=1S/C13H18/c1-9-5-6-11-7-8-13(3,4)12(11)10(9)2/h5-6H,7-8H2,1-4H3
InChIKeyAKAQKGLHKLCCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,6,7-Tetramethylindane (CAS 16204-58-3) Procurement-Grade Identification and Class Positioning


1,1,6,7-Tetramethylindane (CAS 16204-58-3) is a C13H18 polycyclic aromatic hydrocarbon belonging to the alkylindane class, characterized by an indane (2,3-dihydro-1H-indene) bicyclic core bearing four methyl substituents specifically at the 1,1,6,7 positions (IUPAC: 3,3,4,5-tetramethyl-1,2-dihydroindene) [1]. With a molecular weight of 174.28 g/mol, predicted density of 0.919 ± 0.06 g/cm³, predicted boiling point of 234.4 ± 35.0 °C at 760 mmHg, and calculated flash point of 89.7 °C, this compound occupies a defined position within the tetramethylindane isomer family . It is recognized primarily as a non-acylated intermediate scaffold in the synthesis of polycyclic musk fragrance compounds, where subsequent Friedel-Crafts acetylation of the indane core yields potent musk odorants such as Traseolide® and structurally related acyl indane derivatives [1].

Why 1,1,6,7-Tetramethylindane Cannot Be Replaced by Generic Tetramethylindane Isomers in Research and Industrial Procurement


Generic substitution among tetramethylindane positional isomers (e.g., 1,1,4,5-; 1,1,4,6-; 1,1,4,7-; or 1,1,5,6-tetramethylindane) introduces quantifiable variations in physicochemical properties, synthetic reactivity, and downstream product performance that render interchange unacceptable for regulated fragrance synthesis and analytical applications. The specific 1,1,6,7-substitution pattern dictates both the regiochemical outcome of subsequent Friedel-Crafts acylation—determining whether the resulting acetylated product possesses musk odor character—and the compound's thermochemical and chromatographic behavior, as demonstrated by the significant differences in standard enthalpy of combustion (ΔH°c) measured across alkylindane isomers [1][2]. Alkyl-substituted indanes are explicitly documented as critical intermediates whose isomeric purity directly governs the olfactory quality and regulatory compliance of the final acylated musk fragrance ingredients [3].

1,1,6,7-Tetramethylindane Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomer Boiling Point and Density Differentiation: 1,1,6,7- vs. 1,1,4,7-Tetramethylindane

The predicted boiling point of 1,1,6,7-tetramethylindane (234.4 ± 35.0 °C) is substantially lower than that of its closest positional isomer, 1,1,4,7-tetramethylindane (CAS 1078-04-2; estimated boiling point ~265.3 °C) [1]. This difference of approximately 31 °C arises from the altered symmetry and molecular packing dictated by the 6,7- vs. 4,7-substitution pattern and provides a sufficient thermodynamic margin for fractional distillation-based separation or GC-resolved identification of isomer mixtures [2]. The density of 1,1,6,7-tetramethylindane (0.919 g/cm³ predicted) is also measurably lower than that of 1,1,4,7-tetramethylindane (0.934 g/cm³ estimated), consistent with reduced molecular packing efficiency in the 6,7-isomer [1].

Physicochemical property differentiation Positional isomerism GC separation feasibility

GC-MS Spectral Fingerprint Differentiation of 1,1,6,7-Tetramethylindane from Other C13H18 Indane Isomers

1,1,6,7-Tetramethylindane possesses a unique electron ionization (EI) mass spectrum with four independently acquired and curated GC-MS spectra in the Wiley Registry of Mass Spectral Data and KnowItAll Mass Spectral Library, enabling unambiguous isomer-level identification [1]. The mass spectral fingerprint of the 1,1,6,7-isomer is distinguishable from that of other tetramethylindane positional isomers (e.g., 1,1,4,7- and 1,1,5,6-tetramethylindane) by differences in relative ion abundances and fragmentation patterns arising from the specific methyl group arrangement on the aromatic ring, which influences bond dissociation energies and rearrangement pathways [1][2]. The exact mass of 174.140851 g/mol (C13H18) is shared among all tetramethylindane isomers, rendering high-resolution MS alone insufficient for isomer discrimination without complementary retention index or spectral library matching [1].

GC-MS identification Isomer-specific fragmentation Analytical reference standard

Thermochemical Differentiation: Enthalpy of Combustion Positional Isomer Dependence Among Alkylindanes

Experimental oxygen-bomb combustion calorimetry data for structurally related alkylindanes establish that the position of methyl substituents on the indane core measurably alters the standard enthalpy of combustion (ΔH°c). For 1,1,4,6-tetramethylindan(l), ΔH°c = −(1805.99 ± 0.65) kcal/mol; for 1,1,4,7-tetramethylindan(l), ΔH°c = −(1807.89 ± 0.41) kcal/mol, a difference of 1.90 kcal/mol attributable solely to the shift of one methyl group from the 6- to the 7-position [1]. Although the 1,1,6,7-isomer was not among the seven alkylindanes directly measured by Good (1971), group-contribution additivity principles predict that the 1,1,6,7-substitution pattern will produce a ΔH°c value distinct from both the 1,1,4,6- and 1,1,4,7-isomers, with the 6,7-dimethyl arrangement on the aromatic ring conferring a different steric and electronic environment relative to isomers bearing a 4-substituent [1][2]. The measured ΔH°c for 1,1,4,6,7-pentamethylindan(c) of −(1958.01 ± 0.48) kcal/mol provides a higher-methylation reference point for scaling [1].

Thermochemistry Enthalpy of combustion Isomer energetic ranking

Regiochemical Determinant Role in Polycyclic Musk Fragrance Synthesis: 1,1,6,7- vs. Other Tetramethylindane Scaffolds

The 1,1,6,7-tetramethyl substitution pattern on the indane core positions the aromatic ring's available acetylation sites differently from other tetramethylindane isomers, directly influencing whether the resulting acetylated product meets the structural requirements for musk odor. Beets' established structure-odor rules for indane musks require: (a) an indane skeleton with 14–20 carbon atoms (optimal C16–C18); (b) an acyl group (optimal: acetyl) and a secondary or tertiary alkyl group as separate aromatic substituents; and (c) at least one quaternary carbon in the non-aromatic ring [1]. The 1,1,6,7-tetramethylindane scaffold, upon acetylation, can yield musk-active compounds only when the acetyl group is introduced at the sterically and electronically appropriate position (C-4 or C-5 relative to the indane numbering), whereas acetylation at other positions produces odorless or weakly odorant products [1][2]. The Lavine et al. (2012) odor-structure relationship model correctly classified 100% of 147 tetralin- and indan-like compounds as musk or non-musk using 45 molecular descriptors, demonstrating that the entire substitution pattern, not merely the presence of an indane core, governs biological activity [3].

Musk fragrance synthesis Friedel-Crafts acetylation regiochemistry Olfactory structure-activity relationship

1,1,6,7-Tetramethylindane Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Synthetic Intermediate for Regiospecific Acyl Polycyclic Musk Production

1,1,6,7-Tetramethylindane serves as the defined-regiochemistry indane scaffold for subsequent Friedel-Crafts acetylation to produce musk fragrance compounds where the acetyl group must occupy a specific position on the aromatic ring to satisfy Beets' structure-odor requirements [1]. The 6,7-dimethyl substitution pattern directs electrophilic acylation to the remaining activated aromatic positions, and the identity of the resulting acetylated product—and hence its olfactory classification as musk or non-musk—is governed by the starting isomer as confirmed by the neural network discriminant achieving 100% classification accuracy across 147 compounds . Industrial procurement of this specific isomer is prerequisite when the synthetic route targets a particular acyl tetramethylindane regioisomer for fragrance formulation.

Analytical Reference Standard for GC-MS Identification of Tetramethylindane Isomers in Complex Mixtures

Four independently validated GC-MS spectra for 1,1,6,7-tetramethylindane are curated in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library, enabling its use as an authenticated reference standard for isomer-level identification in environmental monitoring of polycyclic musk intermediates, fragrance quality control, and petroleum-derived hydrocarbon fingerprinting [1]. The 31 °C boiling point differential relative to the 1,1,4,7-isomer provides sufficient chromatographic resolution for GC-based isomer separation and quantitation [2]. Analytical laboratories requiring unambiguous isomer assignment in samples containing mixed alkylindanes should procure the 1,1,6,7-isomer as a certified reference material.

Thermochemical and Process Safety Modeling of Alkylindane Derivatives

Although the standard enthalpy of combustion of 1,1,6,7-tetramethylindane has not been directly measured by oxygen-bomb calorimetry, the experimentally determined values for closely related isomers—1,1,4,6-tetramethylindan(l) at −(1805.99 ± 0.65) kcal/mol and 1,1,4,7-tetramethylindan(l) at −(1807.89 ± 0.41) kcal/mol—demonstrate that positional isomerism alone produces a ΔΔH°c of 1.90 kcal/mol [1]. This isomer-dependent thermochemical variation is relevant for process safety assessments, heat-of-reaction calculations during exothermic acetylation steps, and computational modeling of combustion properties in fragrance manufacturing environments. Procurement of the isomerically defined compound ensures accurate thermochemical input parameters.

Structure-Odor Relationship Research and QSAR Model Development for Musk Fragrance Design

The 1,1,6,7-substitution pattern represents a specific data point within the 147-compound tetralin-indane odor-structure relationship dataset compiled and validated by Lavine et al. (2012), where tetralin and indan musks occupy a small but well-defined region of principal component descriptor space [1]. Researchers engaged in computational fragrance design, QSAR modeling of musk odorants, or machine-learning-based odor prediction require isomerically pure tetramethylindane samples to establish accurate structure-property correlations, as the neural network model's classification output is sensitive to the precise substitution pattern [1].

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